4-chloro-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
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Description
4-chloro-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a useful research compound. Its molecular formula is C18H13ClN2O4S2 and its molecular weight is 420.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Multiple Biological Activities : This compound belongs to a class of chemicals that demonstrate significant in vitro growth inhibiting activity against several microbes, including potent antitubercular activity against Mycobacterium tuberculosis. Some compounds within this category have also been evaluated for their anticancer potential, highlighting their utility in identifying agents with cell type specificity across various human solid tumors (Hirpara, Parekh, & Parekh, 2003).
Antimicrobial and Anticancer Evaluation : Thiazolidinone derivatives, including 4-chloro-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide, have been synthesized and shown to possess considerable antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus. Additionally, some derivatives have demonstrated anticancer activities, offering potential as therapeutic agents (Deep et al., 2016).
Synthetic Utility and Mechanistic Insights
Selective and Stereospecific Hydroxylation : The compound's derivatives have been studied for their synthetic utility, particularly in selective and stereospecific hydroxylation reactions. This highlights the compound's relevance in organic synthesis, offering insights into the mechanistic aspects of such transformations (Takata, Tamura, & Andō, 1985).
Nematocidal Activity : Novel derivatives containing 1,2,4-oxadiazole and 1,3,4-thiadiazole amide groups have been synthesized, exhibiting promising nematocidal activities. This indicates potential agricultural applications, particularly in managing nematode infestations (Liu et al., 2022).
Properties
IUPAC Name |
4-chloro-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4S2/c1-25-14-8-10(2-7-13(14)22)9-15-17(24)21(18(26)27-15)20-16(23)11-3-5-12(19)6-4-11/h2-9,22H,1H3,(H,20,23)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHMWTAVQIWQKN-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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